molecular formula C10H22NO5P B5031204 3-[Diethoxyphosphorylmethyl(ethyl)amino]propanoic acid

3-[Diethoxyphosphorylmethyl(ethyl)amino]propanoic acid

Cat. No.: B5031204
M. Wt: 267.26 g/mol
InChI Key: ULPJFFPYUGAWHU-UHFFFAOYSA-N
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Description

3-[Diethoxyphosphorylmethyl(ethyl)amino]propanoic acid is an organic compound with the molecular formula C7H15O5P It is known for its unique chemical structure, which includes a diethoxyphosphoryl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Diethoxyphosphorylmethyl(ethyl)amino]propanoic acid typically involves the reaction of diethyl phosphite with an appropriate amine and an alkyl halide. The reaction conditions often include:

    Solvent: Common solvents used include chloroform, DMSO, or methanol.

    Temperature: The reaction is usually carried out at elevated temperatures, often under reflux conditions.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[Diethoxyphosphorylmethyl(ethyl)amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can yield phosphine oxide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphonate esters.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Alkyl halides and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphonate esters, phosphonic acids, and phosphine oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[Diethoxyphosphorylmethyl(ethyl)amino]propanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of enzyme inhibition.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[Diethoxyphosphorylmethyl(ethyl)amino]propanoic acid involves its interaction with molecular targets such as enzymes and proteins. The diethoxyphosphoryl group can form covalent bonds with active sites on enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Diethylphosphonoacetic acid
  • Diethylphosphonomethylamine
  • Diethylphosphonopropanoic acid

Uniqueness

3-[Diethoxyphosphorylmethyl(ethyl)amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-[diethoxyphosphorylmethyl(ethyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22NO5P/c1-4-11(8-7-10(12)13)9-17(14,15-5-2)16-6-3/h4-9H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPJFFPYUGAWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)O)CP(=O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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